N~1~-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE
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Overview
Description
N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorophenyl group, a dimethoxyphenyl group, and an amino-propanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 3,4-dimethoxyphenethylamine, and methylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with appropriate solvents (e.g., dichloromethane) and catalysts (e.g., N,N’-dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propanamide: Lacks the methyl group on the amino moiety.
N-(2-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide: Contains a bromophenyl group instead of a chlorophenyl group.
N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide: Contains an ethyl group instead of a methyl group on the amino moiety.
Uniqueness
N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C20H25ClN2O3 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C20H25ClN2O3/c1-23(12-10-15-8-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-4-6-16(17)21/h4-9,14H,10-13H2,1-3H3,(H,22,24) |
InChI Key |
IFPQDBQAVMKOPL-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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